molecular formula C12H16O3 B1457812 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one CAS No. 7537-14-6

1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one

Cat. No. B1457812
CAS RN: 7537-14-6
M. Wt: 208.25 g/mol
InChI Key: JWRKRPKCBXPHPO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is a derivative of α-methyldopa . α-Methyldopa is a poorly absorbed antihypertensive agent and an amino acid analogue .


Molecular Structure Analysis

The molecular weight of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is 208.25 . Its molecular formula is C12H16O3 . The compound has a total of 15 heavy atoms , and its structure includes 4 rotatable bonds .


Physical And Chemical Properties Analysis

1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one has a molecular weight of 208.25 and a molecular formula of C12H16O3 . It has a topological polar surface area of 35.5Ų and an XLogP3 of 1.8 .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • X-ray Structures and Computational Studies : The compound has been characterized using FTIR, UV–Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction, highlighting its structural features and chemical properties (Nycz et al., 2011).

Biological Activities

  • Antiviral and Cytotoxic Activities : Phenylpropanoids, including derivatives of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one, have shown significant antiviral and cytotoxic activities, particularly against the tobacco mosaic virus and various human tumor cell lines (Tang et al., 2017).

Pharmacological Optimization

  • Cancer Therapeutic Development : This compound is part of a group of molecules being explored for their potential as small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitors, offering a novel approach to antagonize tumor growth in cancer treatment (Mun et al., 2012).

Cardioselective Applications

  • Beta-Adrenoceptor Blocking Agents : Research has explored the cardioselectivity of derivatives, demonstrating their potential use in cardiovascular medicine (Rzeszotarski et al., 1979).

Photophysical Properties

  • Solvatochromic Shift Methods and DFT Studies : Investigations into the solvatochromic properties of derivatives have been conducted, providing insights into their photophysical behaviors (Asiri et al., 2017).

Chemical Reactions and Synthesis

  • Acid-Catalyzed Reactions : The compound has been studied in various acid-catalyzed reactions, revealing insights into its chemical reactivity and potential applications in organic synthesis (Clark‐Lewis & Nair, 1967).

  • Synthesis of Metabolites : It has been used in the synthesis of potential in vitro metabolites of certain hallucinogens, indicating its utility in pharmacological research (Coutts & Malicky, 1974).

properties

IUPAC Name

1-(3,4-dimethoxy-2-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(13)7-10-5-6-11(14-3)12(15-4)9(10)2/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRKRPKCBXPHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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